Cupric acetate monohydrate
Description
The exact mass of the compound this compound is 198.966770 g/mol and the complexity rating of the compound is 25.5. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
2D Structure
Properties
IUPAC Name |
copper;diacetate;hydrate | |
|---|---|---|
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| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C2H4O2.Cu.H2O/c2*1-2(3)4;;/h2*1H3,(H,3,4);;1H2/q;;+2;/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWFNSTOSIVLCJA-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)[O-].CC(=O)[O-].O.[Cu+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8CuO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90209202 | |
| Record name | Cupric acetate monohydrate | |
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Molecular Weight |
199.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Dark green solid; [Merck Index] Blue-green odorless powder; [Alfa Aesar MSDS] | |
| Record name | Copper(II) acetate monohydrate | |
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CAS No. |
6046-93-1, 66923-66-8 | |
| Record name | Cupric acetate monohydrate | |
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| Record name | Cupric acetate monohydrate | |
| Source | EPA DSSTox | |
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| Record name | Acetic acid, copper(2+) salt, monohydrate | |
| Source | European Chemicals Agency (ECHA) | |
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| Record name | Copper di(acetate) hydrate | |
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| Record name | CUPRIC ACETATE MONOHYDRATE | |
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Significance in Contemporary Chemical Science
The importance of cupric acetate (B1210297) monohydrate in contemporary chemical science stems from its ability to facilitate a wide array of chemical transformations. It is recognized for its role as an efficient catalyst in various organic reactions, promoting the formation of carbon-carbon and carbon-heteroatom bonds. atamanchemicals.com Its utility extends to materials science, where it serves as a reliable precursor for the synthesis of copper-based nanomaterials and metal-organic frameworks (MOFs). acs.orgrsc.org Furthermore, in the realm of biochemistry, it finds applications in processes such as DNA extraction and analysis. atamanchemicals.comscbt.com
Overview of Research Trajectories
Research involving cupric acetate (B1210297) monohydrate has evolved from its traditional uses, such as a pigment and fungicide, to more sophisticated applications in catalysis and materials science. wikipedia.org Current research is actively exploring its potential in developing greener and more efficient synthetic methodologies. There is a significant focus on its application in cross-coupling reactions, the development of novel nanomaterials with tailored properties, and its role in understanding and manipulating biological macromolecules. acs.orgacs.org The ongoing investigation into its catalytic mechanisms and the expansion of its substrate scope continue to be prominent research trajectories.
Advanced Structural Elucidation and Electronic Investigations
Crystallographic Analysis of Cupric Acetate (B1210297) Monohydrate and its Derivatives
The intricate architecture of cupric acetate monohydrate, also known as copper(II) acetate monohydrate, has been a subject of extensive crystallographic studies, revealing a unique dimeric structure that has become a cornerstone in coordination chemistry.
X-ray diffraction studies have been fundamental in determining the solid-state structure of this compound. rsc.org These investigations revealed that the compound crystallizes in the monoclinic space group P2(1)/c. nih.gov The structure consists of dimeric units, often described as having a "paddlewheel" or "lantern-type" arrangement. symotter.orgresearchgate.net In this configuration, two copper(II) ions are bridged by four acetate ligands. rsc.orgresearchgate.net
Neutron diffraction analysis has provided further refinement of the crystal structure, offering precise locations of the hydrogen atoms, particularly those in the water molecules. free.fr These studies confirmed the dimeric nature and provided accurate bond lengths and angles within the coordination sphere. A key finding from neutron diffraction is the Cu-Cu separation distance, which has been determined to be approximately 2.614(2) Å. researchgate.net This short distance between the two copper centers is a significant feature of the molecule. researchgate.netwikipedia.org
The crystal structure of a related derivative, [Na₂(Cu(CH₃COO)₄(H₂O))]·H₂O, has also been determined by X-ray crystallography, revealing a structure where sodium ions bridge square planar [Cu(CH₃COO)₄]²⁻ units to form corrugated 2D sheets. nih.gov
| Parameter | Value | Technique |
| Crystal System | Monoclinic | X-ray Diffraction |
| Space Group | P2(1)/c | X-ray Diffraction nih.gov |
| Cu-Cu Distance | ~2.62 Å | X-ray Diffraction wikipedia.org |
| Cu-Cu Distance | 2.614(2) Å | Neutron Diffraction researchgate.net |
| Cu-O (acetate) | ~1.97 Å | X-ray Diffraction wikipedia.org |
| Cu-O (water) | ~2.20 Å | X-ray Diffraction wikipedia.org |
The defining characteristic of this compound is its dimeric structure, where two copper atoms are held in close proximity. rsc.orgresearchgate.net This "paddlewheel" structure, first documented by Van Niekerk and Schoening, involves four acetate groups bridging the two copper ions. cdnsciencepub.com Each copper atom is coordinated to four oxygen atoms from the acetate ligands in a square planar arrangement and one water molecule in an axial position. wikipedia.org The two copper atoms are separated by a distance of about 2.62 Å, which is noteworthy as it is close to the Cu-Cu separation in metallic copper. wikipedia.org This proximity initially led to suggestions of a direct metal-metal bond. rsc.org The water molecules are located at the axial positions of the dimer, completing the coordination sphere of each copper ion. tudelft.nl These water molecules form hydrogen bonds with the acetate oxygen atoms of neighboring dimer units. tudelft.nl
The acetate ions in this compound act as bridging ligands, a common coordination mode for carboxylates. tandfonline.com Each acetate ligand coordinates to the two copper(II) ions in a syn-syn bridging fashion. ub.edu In this arrangement, one oxygen atom of the acetate group binds to one copper ion, while the second oxygen atom binds to the other copper ion, forming a bridge between the two metal centers. cdnsciencepub.com This results in a cage-like structure with the two copper atoms encapsulated by the four bridging acetate ligands. The coordination environment around each copper(II) ion is generally described as square pyramidal, with the four oxygen atoms from the acetate groups forming the base and the oxygen atom from the water molecule occupying the apical position.
In some derivatives, such as a 1-D alternating copper(II) polymer, acetate ligands can exhibit multiple bridging modes within the same structure. tandfonline.com The study of [Na₂(Cu(CH₃COO)₄(H₂O))]·H₂O also revealed novel acetate binding modes, where the metal centers are bridged by several acetates in unique coordination arrangements. nih.gov
Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) have been employed to study the morphology and nanostructure of materials derived from this compound. For instance, CuO nanoparticles synthesized from this compound via a precipitation method showed different nanostructures, including spherical and reef-like formations, with particle sizes generally less than 2 µm. uobaghdad.edu.iq Another study on the synthesis of copper nanoparticles using this compound as a precursor reported the formation of hexagonal-shaped particles with a size of approximately 250 nm. iscientific.org SEM images of these nanoparticles revealed a variety of shapes, from spherical to irregular and angular, with noticeable aggregation into small clusters. iscientific.org The surfaces of these particles were observed to be relatively rough. iscientific.org When used in the fabrication of rGO/CuO nanocomposites, SEM and TEM analyses were crucial in examining the surface morphology, elemental mapping, and structural features of the resulting material. researchgate.net
Electronic Structure and Spectroscopic Characterization
The unique dimeric structure of this compound gives rise to interesting electronic and magnetic properties that have been extensively studied through various spectroscopic techniques.
Magnetic susceptibility measurements of this compound as a function of temperature have been pivotal in understanding its electronic structure. uni-muenchen.detubitak.gov.tr These studies revealed that the compound exhibits anomalous magnetic behavior. ocha.ac.jp At room temperature, the magnetic moment is close to the expected value for a Cu(II) ion, but it decreases significantly as the temperature is lowered, rendering the compound essentially diamagnetic at very low temperatures. wikipedia.orgtubitak.gov.tr This phenomenon is a hallmark of antiferromagnetic coupling between the two copper(II) centers. researchgate.netcdnsciencepub.com
This behavior is explained by the presence of a diamagnetic singlet ground state (S=0) and a thermally accessible paramagnetic triplet excited state (S=1). researchgate.netocha.ac.jp The two S=1/2 spins of the individual Cu²⁺ ions couple to form these two states. The energy separation between the singlet ground state and the triplet state, denoted as -2J, has been determined to be approximately 292-298 cm⁻¹. researchgate.netcdnsciencepub.com The negative sign of J indicates an antiferromagnetic interaction. The magnetic susceptibility reaches a maximum at around 250-265 K and then decreases as the temperature is further lowered. researchgate.netocha.ac.jp
The interaction between the copper ions is thought to occur via a super-exchange mechanism through the bridging acetate ligands, rather than a direct metal-metal bond. uni-muenchen.detubitak.gov.tr The unpaired electrons in the d(x²-y²) orbitals of the copper ions interact through the molecular orbitals of the bridging carboxylate groups. tubitak.gov.tr
| Magnetic Property | Value/Description | Reference |
| Ground State | Singlet (S=0) | researchgate.netocha.ac.jp |
| Excited State | Triplet (S=1) | researchgate.netocha.ac.jp |
| Singlet-Triplet Separation (-2J) | ~292-298 cm⁻¹ | researchgate.netcdnsciencepub.com |
| Magnetic Behavior | Antiferromagnetic | researchgate.netcdnsciencepub.com |
| Temperature of Max. Susceptibility | ~250-265 K | researchgate.netocha.ac.jp |
Electron Paramagnetic Resonance (EPR) Spectroscopy for Cu(II) Dimer Systems
Electron Paramagnetic Resonance (EPR) spectroscopy is a powerful tool for characterizing the electronic structure of paramagnetic species, particularly for distinguishing between monomeric and dimeric copper(II) complexes. ijsrset.com In this compound, the two S=1/2 spins of the individual Cu(II) ions couple, leading to a singlet ground state (S=0) and a thermally accessible triplet excited state (S=1). cdnsciencepub.commdpi.com
The EPR spectrum of the triplet state is characteristic of a dinuclear copper(II) complex and can be analyzed using a spin Hamiltonian. cdnsciencepub.com Multi-frequency EPR studies, from S-band to Q-band, have been instrumental in accurately determining the spin Hamiltonian parameters. cdnsciencepub.commdpi.com A global fitting of multi-frequency data for [Cu(CH₃COO)₂H₂O]₂ afforded the following parameters: g_z = 2.365, g_y = 2.055, g_x = 2.077, D = 0.335 cm⁻¹, and E = 0.0105 cm⁻¹. mdpi.comnih.gov The zero-field splitting parameter, D, is a measure of the splitting of the triplet state in the absence of an external magnetic field and has been a subject of considerable study. mdpi.comnih.govresearchgate.net The observation of a seven-line hyperfine splitting pattern in some spectra is a clear indication of electron delocalization over two copper nuclei, each with a nuclear spin of I=3/2. cdnsciencepub.commdpi.com
| Parameter | Value | Reference |
|---|---|---|
| g_z | 2.365 ± 0.008 | mdpi.comnih.gov |
| g_y | 2.055 ± 0.010 | mdpi.comnih.gov |
| g_x | 2.077 ± 0.005 | mdpi.comnih.gov |
| D (cm⁻¹) | 0.335 ± 0.002 | mdpi.comnih.gov |
| E (cm⁻¹) | 0.0105 ± 0.0003 | mdpi.comnih.gov |
Absorption Spectroscopy: Visible and Near-UV Bands Analysis
The electronic absorption spectrum of this compound exhibits characteristic bands in the visible and near-ultraviolet regions. A notable feature is a band around 710 nm in the visible region and another strong band in the near-UV. researchgate.net The intensity of the visible band is significantly greater than what is typically expected for d-d transitions, which has led to extensive investigation and reinterpretation of its origin. uni-muenchen.de
Temperature-dependent studies of the electronic spectra in solutions have revealed the presence of isosbestic points, which indicate an equilibrium between the singlet and triplet states. researchgate.netuni-muenchen.de As the temperature is lowered, the intensity of the bands associated with the singlet state increases, while those of the triplet state diminish. uni-muenchen.de The near-UV spectrum consists of at least two bands, which have been identified as singlet-singlet transitions based on their temperature dependence. researchgate.net These have been assigned to ligand-to-metal charge transfer (LMCT) transitions. researchgate.netiscientific.org
| Region | Approximate Wavelength (nm) | Assignment | Reference |
|---|---|---|---|
| Visible | ~710 | d-d transitions with configuration interactions | researchgate.net |
| Near-UV | ~360 and ~325 | Singlet-singlet Ligand-to-Metal Charge Transfer (LMCT) | researchgate.net |
Vibrational Spectroscopy: Infrared (IR) and Raman Studies
Infrared (IR) and Raman spectroscopy are crucial for probing the vibrational modes of this compound, providing insights into its molecular structure and bonding. The vibrational spectra show characteristic bands for the acetate anion and the coordinated water molecule. qut.edu.au
The asymmetric and symmetric stretching vibrations of the carboxylate group (COO) are particularly informative. qut.edu.au These bands are typically found in the regions of 1540-1650 cm⁻¹ and 1360-1450 cm⁻¹, respectively. qut.edu.au The positions of these bands can provide clues about the coordination mode of the acetate ligands. In this compound, the acetate groups act as bridging ligands between the two copper centers. iucr.org The IR spectrum also shows strong absorptions corresponding to the stretching and scissoring vibrations of the coordinated water molecules. researchgate.net
| Vibrational Mode | IR Frequency | Raman Frequency | Reference |
|---|---|---|---|
| O-H stretching (water) | ~3415, ~3210-3528 | - | qut.edu.auresearchgate.net |
| C-H stretching (acetate) | - | 2934 | researchgate.net |
| O-H deformation (water) | 1619 (scissoring) | 1640-1670 | qut.edu.auresearchgate.net |
| Asymmetric COO stretching | ~1608 | - | scirp.org |
| Symmetric COO stretching | ~1441 | 1439 | researchgate.netscirp.org |
| C-C stretching | - | 938 | researchgate.net |
Spectroscopic Techniques for Coordination Chemistry Elucidation
A combination of spectroscopic techniques is often employed to fully elucidate the coordination chemistry of copper(II) complexes like this compound. analis.com.myionicviper.org EPR spectroscopy, as discussed, confirms the dimeric nature and provides details about the electronic ground state and magnetic interactions. ijsrset.comcdnsciencepub.com UV-Visible spectroscopy reveals information about the d-d and charge transfer transitions, which are sensitive to the coordination environment. researchgate.netanalis.com.my
Vibrational spectroscopy (IR and Raman) is essential for identifying the functional groups of the ligands and how their vibrational frequencies change upon coordination to the metal center. qut.edu.au By integrating the data from these various spectroscopic methods, a comprehensive picture of the structure, bonding, and electronic properties of this compound can be constructed. ionicviper.org
Theoretical and Computational Chemistry Approaches
Theoretical and computational methods have become indispensable for complementing experimental findings and providing deeper insights into the electronic structure and spectra of complex molecules like this compound.
Density Functional Theory (DFT) Calculations for Electronic Structure and Spectra
Density Functional Theory (DFT) has been widely used to investigate the electronic structure of this compound. researchgate.netuni-muenchen.de DFT calculations have shown that the Cu 3d(x²-y²) orbitals are strongly bonded with the acetate groups. researchgate.net These calculations have also been instrumental in understanding the nature of the magnetic coupling between the two copper centers. The results support a superexchange mechanism, where the magnetic interaction is mediated through the bridging acetate ligands, rather than a direct δ-type overlap of the Cu-Cu orbitals. researchgate.netuni-muenchen.de
DFT calculations have also been employed to simulate and interpret vibrational spectra, aiding in the assignment of vibrational modes. uni-bayreuth.de Furthermore, DFT can be used to calculate EPR parameters, which can then be compared with experimental values to validate the computational model and provide a more detailed understanding of the factors influencing these parameters. researchgate.net
Time-Dependent Density Functional Theory (TD-DFT) for Electronic Transitions
Time-Dependent Density Functional Theory (TD-DFT) is a powerful extension of DFT used to calculate electronic excitation energies and simulate electronic absorption spectra. mpg.deresearchgate.net TD-DFT has been crucial in reinterpreting the electronic spectrum of this compound. researchgate.netuni-muenchen.de
Initial interpretations attributed the visible and near-UV bands solely to d-d transitions. However, TD-DFT calculations have revealed that the observed high intensity of the absorption bands arises from configuration interactions between different electronic transitions. uni-muenchen.de Specifically, TD-DFT calculations have shown that the weak visible band and the strong UV band can be associated with σ-σ* transitions of the Cu-O bonds. researchgate.net These calculations have also been used to assign the electronic spectra for both the singlet and triplet states and to explain the polarization characteristics of the observed bands. researchgate.netuni-muenchen.de
Wave Function Based Calculations for Magnetic Anisotropy and Zero-Field Splitting
The magnetic anisotropy of this compound, a dimeric copper(II) complex, is characterized by zero-field splitting (ZFS), which is the lifting of degeneracy of the spin states in the absence of an external magnetic field. researchgate.net Advanced computational chemistry, specifically wave function based (WFT) calculations, has been instrumental in accurately determining the ZFS parameters and providing profound insights into their physical origins. acs.orgnih.gov
Highly correlated ab initio methods are employed to study the ZFS of the triplet state in the copper acetate monohydrate complex. acs.org These calculations have been crucial in resolving a long-standing discrepancy between experimental interpretations and theoretical predictions. For decades, experimental data was interpreted using a perturbative expression that suggested a positive value for the axial anisotropy parameter, D. nih.gov However, wave function based calculations have definitively shown that the D value is negative. acs.orgnih.gov This correction stems from revising the assumption of an antiferromagnetic coupling between excited states to a ferromagnetic one. nih.gov
The analysis of the various contributions to the ZFS parameters reveals that both spin-spin (SS) and spin-orbit coupling (SOC) are significant factors in the magnetic anisotropy of this complex. acs.orgnih.gov While the contribution from the spin-spin coupling is largely independent of the computational level, the ZFS parameters arising from spin-orbit coupling are highly sensitive to the effects of dynamic correlation. acs.orgnih.gov Therefore, accurate treatment of electron correlation is essential for reliable predictions. Methods like spin-orbit configuration interaction (SOCI) are preferred for computing ZFS parameters. researchgate.net
The calculated anisotropy parameters from these highly correlated methods are in excellent agreement with the most accurate experimental results. acs.orgnih.gov This theoretical work has not only provided a correct quantitative and qualitative description of the ZFS in copper dimers but has also deepened the understanding of the physical phenomena governing their magnetic properties. acs.org
Table 1: Theoretical and Experimental Zero-Field Splitting (ZFS) Parameters for this compound
| Parameter | Theoretical Value (cm⁻¹) | Experimental Value (cm⁻¹) | Method/Reference |
|---|---|---|---|
| D | -0.344 | 0.335 ± 0.002 | Wave function based calculations acs.orgresearchgate.net |
| E | 0.006 | 0.0105 ± 0.0003 | Wave function based calculations acs.orgresearchgate.net |
Molecular Orbital (MO) Treatment of Exchange Interactions
The magnetic properties of this compound are dominated by the exchange interaction between the two copper(II) centers, which are bridged by four acetate ligands. tubitak.gov.tr A complete Molecular Orbital (MO) treatment provides a detailed framework for understanding the nature and pathways of this interaction. tubitak.gov.truni-muenchen.de The interaction leads to a singlet ground state and a thermally accessible triplet excited state, with the energy separation denoted as -2J. tubitak.gov.tr
Early theories proposed a direct δ-bond between the two Cu 3dx²-y² orbitals. However, subsequent experimental and theoretical studies, including Density Functional Theory (DFT) calculations, have shown that there is no significant direct overlap between these orbitals. uni-muenchen.deresearchgate.net Instead, the primary mechanism for the strong antiferromagnetic coupling is superexchange, which is mediated by the bridging acetate ligands. uni-muenchen.deroyalsocietypublishing.org
The MO treatment identifies four main contributions to the singlet-triplet energy splitting (-2J): tubitak.gov.tr
Direct Exchange: A ferromagnetic contribution arising from the direct interaction of the magnetic orbitals.
Superexchange (SE): An antiferromagnetic contribution mediated through the σ-orbitals of the bridging acetate ligands. This is the dominant term. uni-muenchen.deresearchgate.net
Higher-Order Effects (SE, SE+P): Additional antiferromagnetic contributions.
DFT calculations show that the Cu 3dx²-y² orbitals are strongly bonded with the acetate groups. uni-muenchen.deresearchgate.net The highest occupied molecular orbital (HOMO) in the unrestricted spin state (UKS HOMO) indicates that the spin correlation extends significantly to the acetate groups, confirming the importance of the superexchange pathway. uni-muenchen.deresearchgate.net Experimental evidence from 13C ENDOR studies on zinc-doped this compound further supports the simultaneous operation of superexchange and double-spin polarization mechanisms in the spin-spin interactions between the copper ions. oup.com
Table 2: Contributions to Exchange Interaction in this compound based on MO Treatment
| Type of Contribution | Nature of Interaction | Description |
|---|---|---|
| Direct Exchange | Ferromagnetic | Direct interaction between Cu 3dx²-y² orbitals. tubitak.gov.tr |
| Superexchange (SE) | Antiferromagnetic | Interaction mediated through the bridging acetate ligands; the dominant mechanism. tubitak.gov.truni-muenchen.de |
| Double-Spin Polarization (DSP) | Antiferromagnetic | A polarization effect contributing to the overall antiferromagnetic coupling. tubitak.gov.troup.com |
| Higher Order Effects | Antiferromagnetic | Additional, more complex interaction terms. tubitak.gov.tr |
Semiempirical Calculations for Ligand Interaction Analysis
Semiempirical quantum chemistry methods offer a computationally less intensive alternative to ab initio calculations for analyzing molecular systems, particularly for larger structures and for preliminary investigations. These methods have been applied to this compound and its derivatives to study ligand interactions and their structural consequences. researchgate.netdatapdf.com
Another foundational semiempirical approach is the extended Hückel method, which often employs the Wolfsberg-Helmholz approximation to evaluate off-diagonal Hamiltonian matrix elements. datapdf.comwikipedia.org This approximation relates these elements to the diagonal elements and the overlap matrix element, using a constant (K) typically valued around 1.75. wikipedia.org This methodology has been used in early theoretical studies of copper(II) complexes to understand their electronic structure and bonding. datapdf.comquantum-chemistry-history.com While not as quantitatively accurate as modern ab initio or DFT methods, semiempirical calculations provide valuable qualitative insights into ligand-metal interactions and help rationalize structural changes upon ligand substitution. researchgate.netiosrjournals.org
Table 3: Selected PM3 Semiempirical Structural Parameters for this compound and a Derivative
| Compound | Parameter | Calculated Value (PM3) |
|---|---|---|
| Cu₂(acetate)₄·2H₂O | Cu-Cu distance | 2.541 Å |
| Cu₂(acetate)₂(HOr)₄ | Cu-Cu distance | 3.957 Å |
Data sourced from a study on interactions with orotic acid (HOr). researchgate.net
Catalytic Applications and Mechanistic Insights
Cupric Acetate (B1210297) Monohydrate as a Catalyst in Organic Transformations
As a catalyst, cupric acetate monohydrate is valued for its effectiveness in promoting a variety of organic reactions. atamanchemicals.comfairskyindustrial.com It serves as a source of copper(II) ions that can facilitate reactions through various mechanisms, including acting as a Lewis acid or participating in redox cycles. atamanchemicals.com Its application is noted in the synthesis of complex organic molecules, fine chemicals, and pharmaceuticals. chemimpex.comchemimpex.com
A primary role of this compound in organic synthesis is to enhance reaction rates and improve product yields. chemimpex.comchemimpex.com This catalytic activity makes it a valuable reagent for creating complex molecules efficiently. chemimpex.com For instance, in the Chan-Lam coupling reaction, which forms carbon-nitrogen bonds, the combination of copper(II) acetate with myristic acid enables the arylation of anilines with boronic acids to proceed cleanly at room temperature, providing a practical method for synthesizing di- or triarylamines. acs.org Its ability to function in homogenous reaction media, such as in a pyridine-methanol mixture, prevents the precipitation of byproducts that might otherwise slow down the reaction, leading to high yields. orgsyn.orgorgsyn.org
This compound is frequently employed as a catalyst or oxidizing agent in various organic syntheses. atamanchemicals.comspectrumchemical.comfairskyindustrial.comwikipedia.org It can mediate a range of oxidative transformations, often with high selectivity.
One notable application is the Eglinton reaction, where cupric acetate is used to couple terminal alkynes, resulting in the formation of symmetric 1,3-diynes. wikipedia.org The reaction mechanism is believed to involve the formation of copper(I) acetylide intermediates, which are then oxidized by the copper(II) acetate. fairskyindustrial.comwikipedia.org This method is particularly effective for water-insoluble ethynyl (B1212043) compounds and for the cyclization of α,ω-diynes. orgsyn.org
In another example, a catalytic system of this compound and tert-butylhydroperoxide (TBHP) in acetonitrile (B52724) has been shown to effectively oxidize N-substituted isoindolinones to their corresponding phthalimides. arkat-usa.org This oxidation is selective for the benzylic carbon of the isoindolinone core, yielding products in the range of 50-98%. arkat-usa.org The reaction mixture typically transitions from a clear blue to a bluish-green color upon completion. arkat-usa.org
The following table summarizes key oxidation reactions catalyzed by this compound.
| Reaction Type | Substrates | Reagents | Product | Yield | Reference |
| Oxidative Coupling | Terminal Alkynes (e.g., Phenylacetylene) | Cu(OAc)₂·H₂O, Pyridine, Methanol (B129727) | 1,3-Diynes (e.g., Diphenyldiacetylene) | High | orgsyn.org |
| Benzylic Oxidation | N-substituted Isoindolinones | Cu(OAc)₂·H₂O, TBHP, Acetonitrile | Phthalimides | 50-98% | arkat-usa.org |
| Tandem Oxidation | 1,2-diamines, Alcohols | Cu(OAc)₂·H₂O, TEMPO | Quinoxalines, Pyrazines | Good | figshare.com |
This table presents a selection of research findings and is not exhaustive.
Multicomponent reactions (MCRs), where three or more reactants combine in a single step to form a product, are highly valued for their efficiency and atom economy. This compound has proven to be an effective and eco-friendly catalyst for several such transformations. researchgate.net
It has been successfully used in the one-pot, three-component synthesis of biologically active spiropyrans and 1H-pyrazolo[1,2-b]phthalazine-5,10-dione derivatives under solvent-free conditions. researchgate.net This approach offers significant advantages, including excellent yields, rapid reaction times, and the use of a green catalyst that remains stable over multiple cycles. researchgate.net Similarly, an efficient and economical protocol for constructing quinazoline (B50416) derivatives has been developed using this compound as the catalyst. researchgate.net In the synthesis of functionalized pyrazoles, a multicomponent reaction of terminal alkynes, tert-butyl nitrite, and diazo compounds was effectively catalyzed by Cu(OAc)₂·H₂O in the presence of a base. rsc.org
Precursor for Advanced Copper-Based Catalysts
Beyond its direct catalytic use, this compound is an excellent precursor for producing highly pure compounds, catalysts, and nanoscale materials. atamanchemicals.com Its dimeric "paddle-wheel" structure can influence the structure of the final catalytic material. wikipedia.orgrsc.org
This compound is a preferred precursor for preparing novel silica-supported copper oxide catalysts. rsc.orgmdpi.com These catalysts are typically synthesized by impregnating a silica (B1680970) (SiO₂) support with an aqueous solution of this compound. rsc.org During preparation, particularly through methods like ball milling, the cupric acetate can interact with the silica support to form a copper phyllosilicate layer. mdpi.comresearchgate.net This layer is believed to play a crucial role in stabilizing highly dispersed copper oxide clusters (<2 nm) on the silica surface during subsequent thermal treatments. mdpi.comresearchgate.net The use of cupric acetate is considered a green method as it does not emit toxic gases during the preparation process. mdpi.com The resulting materials contain a mix of binuclear copper(II) ions, mononuclear copper(II) ions, and highly dispersed cupric oxide, which can be characterized using spectroscopic techniques. rsc.org
Silica-supported copper catalysts derived from this compound have demonstrated significant activity in oxidation reactions, particularly the oxidation of carbon monoxide (CO). rsc.orgacs.org Catalysts prepared from the dimeric cupric acetate precursor have shown exceptionally high activity for the oxidation of CO with nitrous oxide (N₂O) at relatively low temperatures (around 150°C). rsc.org The superior performance is attributed to the specific binuclear structure of the Cu²⁺ ions on the silica surface, which is inherited from the precursor. rsc.org Infrared spectroscopy studies of CO adsorption on these catalysts have identified various active sites, including those on copper oxide (CuO), isolated Cu²⁺ cations, and Cu⁺ sites, which are crucial for the catalytic process. rsc.org The reducibility of the copper oxide species is a key factor, with more easily reducible forms leading to enhanced catalytic activity.
The table below provides an overview of silica-supported catalysts derived from this compound.
| Catalyst System | Preparation Method | Precursor | Application | Key Finding | Reference |
| CuO/SiO₂ | Impregnation | This compound | CO Oxidation with N₂O | High activity at low temperatures due to binuclear Cu(II) structure. | rsc.org |
| CuO/SiO₂ | Ball Milling | This compound | Catalytic Combustion of Ethyl Acetate | Formation of a stabilizing copper phyllosilicate layer leads to highly dispersed CuO clusters. | mdpi.comresearchgate.net |
| Cu/SiO₂ | Deposition-Precipitation (followed by H₂ treatment) | Copper Nitrate | CO Oxidation | Hydrogen pretreatment significantly enhances catalytic activity. | acs.org |
This table illustrates the use of copper precursors for silica-supported catalysts and their applications.
Mechanistic Studies of Catalytic Activity
The catalytic prowess of this compound stems from its ability to participate in various redox cycles and its distinct structural features. Mechanistic studies have been crucial in understanding how this compound facilitates a range of organic transformations.
Proposed Catalytic Cycles
Cupric acetate is a versatile catalyst for numerous organic reactions, including C-H activation, N-arylation, and cycloadditions. scielo.brresearchgate.netsigmaaldrich.com The mechanisms of these reactions are often complex and can vary depending on the substrates and reaction conditions. Generally, these catalytic cycles involve the copper center cycling through different oxidation states, most commonly Cu(I), Cu(II), and Cu(III).
One of the most studied applications is the copper-catalyzed N-arylation of amines, imides, and other nitrogen nucleophiles, often referred to as the Chan-Evans-Lam reaction. nih.govthieme-connect.de A widely proposed mechanism for the N-arylation of imides with aryl boronic acids involves a Cu(II)/Cu(III) catalytic cycle. In this cycle, the initial Cu(II) acetate undergoes ligand exchange with the imide and the aryl boronic acid. Subsequently, the resulting copper(II) intermediate is oxidized to a transient Cu(III) species. This high-valent copper intermediate then undergoes reductive elimination to form the desired C-N bond and regenerate a Cu(I) species, which is then re-oxidized back to Cu(II) to complete the catalytic cycle. thieme-connect.deorganic-chemistry.org
A proposed mechanism for the N-arylation of pyrrolopyrimidines suggests a cycle initiated by the coordination of the heterocyclic substrate to the Cu(II) center. researchgate.net This is followed by transmetalation with the arylboronic acid to form an aryl-copper(II) intermediate. This intermediate can then undergo reductive elimination to yield the N-arylated product and a Cu(0) species, which is subsequently re-oxidized to Cu(II). Alternatively, the aryl-copper(II) species could be oxidized to an aryl-copper(III) intermediate, which then undergoes a more facile reductive elimination. researchgate.netresearchgate.net Oxygen is often required to regenerate the active Cu(II) catalyst from a lower-valent copper species formed after the reductive elimination step. researchgate.net
In the context of azide-alkyne cycloaddition (AAC) reactions, cupric acetate can serve as a precursor to the active Cu(I) catalyst. nih.gov Mechanistic studies indicate that an induction period may be observed where Cu(II) is reduced to Cu(I) by a solvent like methanol or through the oxidative homocoupling of the alkyne. nih.gov The resulting Cu(I) species then enters the well-established catalytic cycle for CuAAC.
The table below outlines a generalized catalytic cycle for the copper-catalyzed N-arylation, highlighting the key transformations of the copper center.
| Step | Description | Proposed Copper Oxidation State Transition |
| 1. Ligand Exchange | The acetate ligands on the Cu(II) precursor are replaced by the N-nucleophile (e.g., amine, imide) and the arylating agent (e.g., aryl boronic acid). | Cu(II) → Cu(II) |
| 2. Transmetalation | The aryl group is transferred from the boronic acid to the copper center, forming an aryl-copper(II) intermediate. | Cu(II) → Cu(II) |
| 3. Oxidation | The aryl-copper(II) intermediate is oxidized to a high-valent aryl-copper(III) species. This step is often proposed to be the rate-determining step. | Cu(II) → Cu(III) |
| 4. Reductive Elimination | The aryl-copper(III) intermediate undergoes reductive elimination, forming the C-N bond of the product and releasing a Cu(I) species. | Cu(III) → Cu(I) |
| 5. Re-oxidation | The Cu(I) species is re-oxidized back to the active Cu(II) catalyst, often by an external oxidant like air (O₂), allowing the cycle to restart. | Cu(I) → Cu(II) |
This table represents a generalized model, and specific pathways can vary based on substrates and reaction conditions.
Role of the Dimeric Cupric Ion Structure in Catalysis
In the solid state and in non-aqueous solutions, this compound exists as a dimeric "paddle-wheel" structure, [Cu₂(OAc)₄(H₂O)₂]. atamanchemicals.comwikipedia.org This structure features two copper atoms bridged by four acetate ligands, with a water molecule coordinated to each copper atom at the axial positions. wikipedia.org The two copper centers are in close proximity, leading to a significant metal-metal interaction that influences its magnetic and catalytic properties. wikipedia.orgrsc.org
The precise role of this dimeric structure in catalysis is a subject of ongoing investigation and debate. researchgate.net Several hypotheses have been proposed:
The Dimer as the Active Catalyst: Some studies suggest that the intact dimeric structure is, or is part of, the active catalytic species. The proximity of the two copper centers could be beneficial, potentially facilitating bimetallic mechanisms where both metal centers participate in the reaction. nih.gov For instance, in certain oxidation reactions, one copper center might act as a Lewis acid to activate a substrate, while the other participates in the redox process. nih.gov The structural integrity of the dimer, with its strong metal-metal interaction, has been linked to high catalytic activity in some systems. rsc.org
The Dimer as a Pre-catalyst: A more common view is that the dimer serves as a stable pre-catalyst that generates a catalytically active monomeric species under reaction conditions. researchgate.net The dissociation of the dimer into monomeric copper(II) units is proposed as a key initial step in reactions like N-arylation. researchgate.net This monomeric species is then believed to enter the catalytic cycle. For example, a proposed mechanism for N-arylation involves the transmetalation of a monomeric Cu(II) species to an aryl-copper(II) intermediate, which is then oxidized by another equivalent of the copper(II) complex (potentially from another monomer or the dimer) to generate the reactive aryl-copper(III) intermediate. researchgate.net
Mixed-Valence Dinuclear Species: Research into chelation-assisted azide-alkyne cycloadditions has suggested the importance of mixed-valence dinuclear copper species. nih.gov In this model, the two copper centers in the catalytic species possess different oxidation states (+1 and +2) and perform different functions. One center can act as a Lewis acid to enhance the electrophilicity of one reactant (the azide), while the other center, in a +1 state, interacts with the other reactant (the alkyne). nih.gov This suggests a synergistic effect that is facilitated by the close proximity of the copper ions, a feature inherent to the dimeric precursor.
The presence of water or other ligands can also influence the stability and reactivity of the dimeric structure. For instance, in C-H acetoxylation reactions, the presence of water was found to affect reaction selectivity, consistent with its role as a ligand in the dimeric hydrate (B1144303) complex. nih.gov Ultimately, while it is clear that the dimeric nature of cupric acetate is significant, its exact function—whether as the direct catalyst, a reservoir for active monomers, or a facilitator of bimetallic mixed-valence mechanisms—appears to be highly dependent on the specific reaction system. researchgate.net
Biological Interactions and Applications of Cupric Acetate Monohydrate Derivatives
Biological Activity of Copper(II) Complexes Derived from Cupric Acetate (B1210297) Monohydrate
Copper(II) acetate monohydrate serves as a precursor for the synthesis of a wide array of copper(II) complexes that exhibit significant biological activities. These activities are largely attributed to the ability of the copper ion to cycle between its Cu(II) and Cu(I) oxidation states, which can lead to the generation of reactive oxygen species (ROS) and subsequent interactions with vital cellular components. cabidigitallibrary.org The biological action of these complexes is often enhanced compared to the free ligands or copper salts alone, highlighting the importance of the coordinated structure. researchgate.netmdpi.com
Antimicrobial Potential Against Pathogenic Microorganisms
Copper(II) complexes derived from cupric acetate monohydrate have demonstrated considerable antimicrobial properties against a variety of pathogenic bacteria and fungi. jetir.org The mechanism of their antimicrobial action is multifaceted and can involve the disruption of microbial cell membranes, inhibition of essential enzymes, and cleavage of DNA. cabidigitallibrary.orgmdpi.com The nature of the organic ligand coordinated to the copper(II) center plays a crucial role in the antimicrobial efficacy of the complex, influencing factors like lipophilicity and the ability to interact with specific microbial targets. mdpi.com
For instance, copper(II) complexes incorporating Schiff base ligands, often synthesized from cupric acetate, have shown potent activity against both Gram-positive and Gram-negative bacteria. mdpi.comajol.info Studies have shown that these complexes can exhibit greater antibacterial activity than the Schiff base ligands alone. researchgate.net Similarly, copper(II) complexes with 1,10-phenanthroline (B135089) and its derivatives have been identified as highly active antibacterial and antifungal agents. cabidigitallibrary.org The combination of copper(II) with ligands like 1,10-phenanthroline can lead to enhanced DNA cleavage activity, contributing to their toxicity towards microorganisms. cabidigitallibrary.org
Research has also explored the use of copper(II) acetate in combination with other compounds, such as curcumin, to enhance antimicrobial effects against bacteria like Salmonella Typhimurium. nih.gov Furthermore, metallogels synthesized using copper(II) acetate monohydrate have exhibited significant antimicrobial activity against both Gram-positive and Gram-negative bacteria, suggesting their potential in various antimicrobial applications. rsc.org
Table 1: Antimicrobial Activity of Copper(II) Complexes Derived from this compound
| Complex/Derivative | Microorganism | Activity/Inhibition Zone (mm) | Reference |
|---|---|---|---|
| Cu(II)-Schiff base complexes | Escherichia coli, Staphylococcus aureus | Effective inhibition | ajol.info |
| Cu(II)-1,10-phenanthroline complex | Various bacteria and fungi | Highly active | cabidigitallibrary.org |
| Cu(II)-metallogel (Cu-IPA) | P. aeruginosa, E. coli, B. subtilis, S. epidermidis | Strong antimicrobial activity | rsc.org |
| Copper(II) complexes | Meticillin-resistant Staphylococcus aureus (MRSA) | Significant antibiofilm activity | researchgate.net |
| Pyrazole nucleating copper(II) complex (C7) | S. sonnei, B. subtilis, P. aeruginosa | 21 mm inhibition zone | mdpi.com |
Investigation of Cytotoxic Effects on Cellular Systems
Copper(II) complexes, including those derived from cupric acetate, have been extensively investigated for their cytotoxic effects on various cancer cell lines. jetir.orgnih.gov The anticancer activity of these complexes is often linked to their ability to induce cell death through apoptosis and other mechanisms. nih.gov The mode of action can involve interaction with DNA, leading to its cleavage, and the generation of reactive oxygen species (ROS) that cause oxidative damage to cellular components. nih.gov
Numerous studies have demonstrated that copper(II) complexes can exhibit significant cytotoxicity against human cancer cell lines, with some showing greater efficacy than the widely used anticancer drug, cisplatin. nih.govnih.gov For example, copper(II) complexes with bis(pyrazol-1-yl)acetate ligands showed significant cytotoxic effects against a panel of human cancer cell lines, including pancreatic, colon, ovarian, and cervical cancers. nih.gov Similarly, novel water-soluble ternary copper(II) mixed-ligand complexes have shown antiproliferative effects on lung cancer cell lines. biorxiv.org
The cytotoxicity of these copper complexes is often dose-dependent. frontiersin.org Research has also shown that the specific ligands attached to the copper center significantly influence the cytotoxic potential and selectivity of the complexes. nih.govnih.gov For instance, some copper(II) complexes have been found to be highly cytotoxic to tumor cells while showing lower toxicity towards normal, healthy cells. nih.gov
Table 2: Cytotoxic Effects of Copper(II) Complexes on Cancer Cell Lines
| Complex | Cancer Cell Line | IC50 Value (µM) | Reference |
|---|---|---|---|
| Copper(II) complexes with bis(pyrazol-1-yl)acetate ligands | Pancreatic (PSN-1), Colon (HCT-15), Ovarian (2008), Cervical (A431) | Low to sub-micromolar range | nih.gov |
| [Cu(4-mphen)(tyr)(H2O)]NO3·2H2O (C.1) | Adenocarcinomic human alveolar basal epithelial (A549) | 1.727 | biorxiv.org |
| [Cu(5-mphen)(tyr)(H2O)]NO3·2H2O (C.2) | Adenocarcinomic human alveolar basal epithelial (A549) | 2.812 | biorxiv.org |
| 1,3-disubstituted arylthiourea copper(II) complexes (1 and 8) | Colon (SW480, SW620), Prostate (PC3) | 3.3 - 17.8 | nih.gov |
| Binuclear copper(II)-complexes with S-alkenyl derivatives of thiosalicylic acid | Human colon carcinoma (HCT-116) | Exhibited cytotoxic effect | researchgate.net |
Role in DNA Extraction and Biochemical Protocols
This compound is a valuable reagent in various biochemical applications, most notably in DNA extraction protocols. atamanchemicals.comscbt.comcalpaclab.comlookchem.comchemicalbook.comomanchem.com Its utility in this context stems from its ability to interact with and help remove interfering substances that can hinder the isolation of high-quality DNA. atamanchemicals.com
In plant tissues, for example, the presence of polysaccharides and phenolic compounds like tannins can co-precipitate with DNA, making it unsuitable for downstream applications such as PCR. atamanchemicals.com Treatment with cupric acetate has been shown to effectively fix and remove these tannins, yielding higher quality DNA from challenging samples like those from pear (Pyrus). atamanchemicals.com The mechanism involves the binding of copper(II) ions to these inhibitory molecules, facilitating their separation from the nucleic acids. atamanchemicals.com
Beyond its role in purifying DNA, cupric acetate has been shown to bind to the ribose hydroxyls of both purine (B94841) and pyrimidine (B1678525) nucleosides. atamanchemicals.com This interaction with nucleic acids is also a key factor in the DNA cleavage activity observed for many copper(II) complexes, a property that is being explored for therapeutic applications. atamanchemicals.com
Interaction with Biomolecules
The biological effects of this compound and its derivatives are fundamentally linked to their interactions with essential biomolecules. These interactions can modulate the function of enzymes, proteins, and peptides, leading to a range of physiological and therapeutic outcomes.
Studies on Enzyme Activities and Metal Ion Interactions in Biological Systems
Copper(II) complexes, often synthesized from cupric acetate, are known to interact with a variety of enzymes, influencing their catalytic activity. These interactions can be either inhibitory or, in some cases, can mimic the function of natural metalloenzymes. For example, some dinuclear copper(II) complexes have been investigated as biomimetic catalysts that mimic the activity of enzymes like catechol oxidase. mdpi.com
The interaction of copper ions with enzymes can be complex. For instance, studies on the effect of Cu(2+) on trypsin showed that the binding of copper can lead to a decrease in the enzyme's hydrolytic activity. researchgate.net The copper ion can interact with the peptide chain of the enzyme, causing conformational changes that affect its function. researchgate.net Conversely, in some engineered systems, the presence of copper ions has been shown to increase the activity of certain proteases. researchgate.net
Furthermore, copper(II) complexes can participate in redox reactions within biological systems, which is a key aspect of their biological activity. jetir.org The ability of copper to cycle between its +2 and +1 oxidation states is central to the function of many copper-containing enzymes involved in processes like electron transfer. nih.gov The study of synthetic copper complexes provides valuable models for understanding these intricate biological processes. acs.org
Coordination with Peptides and Resulting Metallopeptide Stability
Copper(II) ions readily coordinate with peptides, forming stable metallopeptide complexes. The nature of this coordination is highly dependent on the amino acid sequence of the peptide, the pH of the solution, and the specific amino acid residues that act as ligands for the copper ion. mdpi.compreprints.org The N-terminal amino group, deprotonated amide nitrogens of the peptide backbone, and the side chains of certain amino acids like histidine and aspartic acid are common binding sites for copper(II). mdpi.commdpi.comscispace.com
The coordination process often begins at a low pH and evolves as the pH increases, leading to the deprotonation and coordination of amide groups. mdpi.compreprints.org The formation of these metallopeptide complexes can significantly alter the peptide's structure and stability. mdpi.com For instance, the coordination of copper(II) to peptide fragments of the MUC7 protein, a component of human saliva, has been studied to enhance their stability and antimicrobial activity. acs.org
The stability of the resulting metallopeptide is influenced by the chelate rings formed upon coordination. researchgate.net For example, peptides with a histidine residue in the third position from the N-terminus can form a highly stable square-planar complex with copper(II), known as the ATCUN motif. researchgate.net The study of these interactions is crucial for understanding the role of copper in biological systems and for designing novel metallopeptides with specific therapeutic properties. mdpi.com
Environmental and Biological Impact Studies
Influence on Microbial Community Tolerance in Environmental Contexts
The introduction of cupric acetate into the environment can significantly alter the composition and tolerance of microbial communities. The degree of this impact is influenced by the concentration of the compound and the specific characteristics of the microbial ecosystem.
Research on the effect of a mixture of metal acetates, including copper acetate, on soil microbial groups has demonstrated a general reduction in the populations of various bacteria and actinomycetes. researchgate.net A study on moraine sandy loam soil revealed that organotrophic bacteria, spore-forming bacteria, mineral nitrogen assimilating bacteria, oligonitrophilous bacteria, actinomycetes, and micromycetes all experienced a decrease in numbers following exposure to metal acetates. researchgate.net Notably, micromycetes, spore-forming bacteria, and cellulose-degrading bacteria exhibited the highest tolerance to the metal acetates. researchgate.net Conversely, actinomycetes and bacteria involved in nitrogen cycling, such as mineral nitrogen assimilating and oligonitrophilous bacteria, were found to be the most susceptible. researchgate.net
The toxicity of copper to microbial communities is a well-documented phenomenon. nih.govoup.com Copper contamination in soil has been shown to lead to a decrease in total microbial biomass and alter the structure of the microbial community. nih.govoup.com In aquatic environments, copper has been found to be acutely toxic to estuarine microbial communities, with as little as 10 μg of added total copper per liter causing a significant reduction in bacterial abundance. nih.gov The toxicity is primarily attributed to the activity of the free cupric ion (Cu²⁺). nih.gov
Exposure to copper can lead to the development of pollution-induced community tolerance (PICT). In marine periphyton communities, exposure to copper resulted in a community that was more tolerant to subsequent copper exposure. frontiersin.org This increased tolerance, however, was accompanied by a reduction in total algal biomass and photosynthetic activity. frontiersin.org The development of tolerance is a key adaptive strategy for microorganisms in metal-contaminated environments. frontiersin.org Studies have identified highly copper-resistant bacteria in various environments, such as deep-sea hydrothermal fields, that can tolerate copper concentrations significantly higher than those found in average terrestrial and aquatic environments. frontiersin.org
The table below summarizes the differential tolerance of various soil microbial groups to a mixture of metal acetates, including copper acetate.
| Microbial Group | Tolerance Level |
| Micromycetes | High |
| Spore-forming bacteria | High |
| Cellulose-degrading bacteria | High |
| Organotrophic bacteria | Reduced |
| Actinomycetes | Low |
| Mineral nitrogen assimilating bacteria | Low |
| Oligonitrophilous bacteria | Low |
Bioaccumulation and Toxicological Mechanisms (excluding dosage/administration)
The biological impact of cupric acetate is intrinsically linked to the absorption, distribution, and toxicological mechanisms of copper within an organism. Following oral exposure to copper acetate, copper is absorbed in the gastrointestinal tract, primarily in the small intestine. cdc.gov The absorption of dietary copper is a regulated process, with the body maintaining copper homeostasis. cdc.gov
Once absorbed, copper is distributed throughout the body in a two-phase process. Initially, it is transported to the portal venous circulation, where it binds to serum proteins, with a significant portion being taken up by the liver. cdc.gov In the second phase, copper is incorporated into ceruloplasmin in the liver and then released into the systemic circulation for redistribution to other tissues and organs, including the kidneys, brain, muscles, and connective tissues. cdc.gov
The primary route of excretion for copper is through the bile, which is then eliminated in the feces. cdc.gov Studies in humans have shown that a substantial percentage of orally administered radioactive copper as copper acetate is excreted in the feces. cdc.gov The half-life of copper varies significantly among different tissues, ranging from a few days in the liver and kidney to over a year in the brain. cdc.gov
At the cellular level, the toxicity of excess copper is associated with its ability to generate reactive oxygen species (ROS), leading to oxidative stress. nih.gov This can cause damage to vital cellular components such as DNA, proteins, and lipids. nih.gov Copper can also interfere with the function of essential enzymes and proteins by binding to them. However, organisms possess detoxification mechanisms, such as sequestering excess copper within lysosomes, where it is complexed with metallothionein. nih.gov
In aquatic organisms, the bioaccumulation of copper is influenced by the exposure route and the chemical form of the copper. For instance, in the bivalve Ruditapes philippinarum, bioaccumulation rates were found to be linked to the type of exposure, such as continuous or pulsed. unesp.br Studies on rainbow trout have indicated that the bioavailability and accumulation of copper can differ depending on the copper compound, with copper pyrithione (B72027) showing greater accumulation in the gills compared to copper sulfate. biorxiv.org The liver is often a primary site for copper accumulation in fish. nih.gov
The following table outlines the key toxicokinetic phases of copper following exposure to cupric acetate.
| Toxicokinetic Phase | Description | Key Tissues/Organs Involved |
| Absorption | Uptake of copper from the gastrointestinal tract. | Small intestine |
| Distribution | Transport and allocation of copper throughout the body. | Liver, Kidneys, Brain, Muscles |
| Metabolism | Incorporation into proteins like ceruloplasmin. | Liver |
| Excretion | Elimination of copper from the body. | Bile, Feces |
Advanced Research Methodologies and Techniques
Coupled Analytical Techniques for Comprehensive Characterization
The synergistic use of multiple analytical methods provides a more complete picture of the complex processes that cupric acetate (B1210297) monohydrate undergoes, particularly during thermal decomposition.
Thermogravimetry (TGA) and Differential Scanning Calorimetry (DSC) in Decomposition Studies
Thermogravimetry (TGA) and Differential Scanning Calorimetry (DSC) are fundamental techniques for understanding the thermal decomposition of cupric acetate monohydrate. TGA measures mass changes as a function of temperature, while DSC monitors the heat flow associated with thermal events.
Studies have shown that the decomposition of this compound in air occurs in distinct stages. The initial event, occurring between 100°C and 190°C, is an endothermic process corresponding to dehydration, where the water of hydration is lost. scirp.org This is observed as a weight loss of approximately 11.9% in TGA curves, with a corresponding endothermic peak in the DSC curve, for instance, at a maximum of 145°C. scirp.org
Following dehydration, the anhydrous copper(II) acetate begins to decompose. This process, which starts around 200°C, is complex and involves multiple steps. scirp.org An obvious exothermic peak on the DSC curve at approximately 287°C indicates a significant release of heat, attributed to the combustion of the anhydrous copper(II) acetate to form copper oxides. chemicalbook.com A slight mass increase may be observed between 350°C and 550°C, which is suggested to be due to the oxidation of any small amounts of metallic copper or cuprous oxide that may have formed during decomposition. chemicalbook.com
| Temperature Range (°C) | Technique | Observation | Interpretation |
|---|---|---|---|
| 100–190 | TGA/DSC | Endothermic peak (max at 145°C), ~11.9% weight loss | Dehydration (loss of H₂O) |
| 200–325 | TGA/DSC | Major weight loss, exothermic peak (e.g., at 287°C) | Decomposition of anhydrous copper(II) acetate |
| 350–550 | TGA | Slight weight increase (~0.9%) | Oxidation of Cu or Cu₂O to CuO |
In-situ Diffuse Reflectance Infrared Fourier Transform Spectroscopy (DRIFT) Coupled with Gas Chromatography-Mass Spectrometry (GC-MS)
To gain a deeper understanding of the decomposition mechanism, in-situ Diffuse Reflectance Infrared Fourier Transform Spectroscopy (DRIFT) coupled with Gas Chromatography-Mass Spectrometry (GC-MS) has been employed. This powerful combination allows for simultaneous analysis of the solid-state intermediate species and the evolved gaseous products.
DRIFT spectroscopy monitors changes in the vibrational modes of the solid sample as it is heated, providing information on the transformation of the acetate ligands and the water molecule. scirp.org The coupling with GC-MS allows for the chronological identification and quantification of desorbed gaseous products such as water (H₂O), carbon dioxide (CO₂), and acetic acid (CH₃COOH). scirp.org This in-line approach provides accurate data that correlates the changes in the solid phase with the specific molecules being released, leading to a more explicit understanding of the decomposition pathway. scirp.org
High-Temperature X-ray Diffractometry for Phase Transformation Tracking
High-Temperature X-ray Diffractometry (HTXRD) is a crucial technique for tracking the crystalline phase transformations of this compound during heating. By obtaining XRD patterns at various temperatures, the evolution of the solid phases can be directly observed.
At ambient temperature, the material is identified as copper(II) acetate monohydrate. researchgate.net Upon heating, for example to 125°C, dehydration occurs, leading to the formation of anhydrous copper(II) acetate. researchgate.net As the temperature is further increased, the anhydrous acetate decomposes. For instance, calcination at 325°C can result in the formation of a mixture of coexisting phases, including metallic copper (Cu⁰), copper(I) oxide (Cu₂O), and copper(II) oxide (CuO). researchgate.net This indicates that these three species can be formed simultaneously from the solid-state decomposition of anhydrous copper acetate in air within a temperature range of approximately 225°C to 325°C. researchgate.net At higher temperatures, such as 500°C and 600°C, copper(II) oxide (CuO) becomes the predominant crystalline phase. scirp.orgresearchgate.net
| Temperature (°C) | Observed Crystalline Phases |
|---|---|
| Ambient | Cu(CH₃COO)₂·H₂O |
| 125 | Cu(CH₃COO)₂ |
| 325 | Mixture of Cu, Cu₂O, and CuO |
| 500-600 | CuO |
Cryogenic and Variable Temperature Investigations
Studying this compound at low and variable temperatures provides critical data on its electronic structure and magnetic properties.
Low-Temperature Infrared Spectroscopy
Detailed research findings focusing specifically on the comprehensive low-temperature infrared spectroscopy of this compound are not extensively available in the surveyed literature. While general infrared spectra are used for characterization, dedicated studies tracking spectral changes across a wide range of cryogenic temperatures are not prominently featured in the provided sources. However, electronic absorption spectra have been measured at low temperatures such as 77 K to distinguish between singlet and triplet bands. researchgate.net
Magnetic Susceptibility Measurements from Low to Ambient Temperatures
Magnetic susceptibility measurements over a range of temperatures, from as low as 4.2 K up to 300 K, are vital for characterizing the magnetic interactions within the dimeric structure of this compound. These studies have consistently shown that the two copper(II) centers are antiferromagnetically coupled. nist.gov
The magnetic susceptibility reaches a maximum value near 250 K and then decreases rapidly as the temperature is lowered further. nist.gov This behavior is characteristic of an S=0 ground state (diamagnetic) and a thermally accessible S=1 excited state (paramagnetic). The energy separation between these states, denoted as -2J, has been determined to be approximately 292.2 cm⁻¹. nist.gov At 300 K, the magnetic moment is around 2.1 Bohr magnetons, which decreases significantly to about 0.1 Bohr magnetons at 4.2 K, reflecting the depopulation of the magnetic triplet state at very low temperatures. nist.gov
| Temperature (K) | Magnetic Property | Value |
|---|---|---|
| 300 | Magnetic Moment | ~2.1 Bohr magnetons |
| ~250 | Susceptibility | Maximum |
| 4.2 | Magnetic Moment | ~0.1 Bohr magnetons |
| N/A | Antiferromagnetic Coupling (-2J) | ~292.2 cm⁻¹ |
Temperature-Dependent Electronic Spectra Analysis
The study of the electronic spectra of this compound at varying temperatures provides critical insights into the electronic structure and the nature of the metal-metal interaction within its dimeric form. Analysis of spectral changes with temperature, particularly the identification of isosbestic points, allows for the characterization of different electronic states, namely the singlet and triplet states, and their relative populations.
In a notable study, the electronic absorption spectra of this compound were measured in a mixed solvent of ethylether, isopentane, and ethanol (EPA) at two distinct temperatures: 300 K (room temperature) and 77 K (liquid nitrogen temperature). uni-muenchen.de In non-aqueous solvents, this compound maintains its dimeric structure. uni-muenchen.de The electronic spectrum at 300 K is a composite of bands arising from both the thermally accessible triplet state and the singlet ground state. uni-muenchen.de As the temperature is lowered to 77 K, the population of the higher-energy triplet state is significantly reduced, resulting in a spectrum that is dominated by the absorption bands of the singlet state. uni-muenchen.de
A comparison of the spectra recorded at these two temperatures reveals the presence of four isosbestic points, which are specific wavelengths where the molar absorptivity of the two species in equilibrium (singlet and triplet states) are equal. uni-muenchen.deresearchgate.net The existence of these points at approximately 340 nm, 420 nm, 520 nm, and 710 nm is a clear indicator of the coexistence of the triplet and singlet states in solution at room temperature. uni-muenchen.de
Based on magnetic susceptibility measurements, the occupancy of the triplet state was estimated to be 41.8% at 300 K, while it decreases dramatically to only 1.2% at 77 K. uni-muenchen.de This significant temperature dependence of the triplet state population is directly reflected in the electronic spectra. The absorption bands that are present at 300 K but absent or significantly diminished at 77 K can be confidently assigned to the triplet state.
Detailed analysis, supported by Time-Dependent Density Functional Theory (TD-DFT) calculations, has allowed for the assignment of the observed absorption bands to specific electronic transitions for both the singlet and triplet states. uni-muenchen.de The bands observed at 77 K are attributed to the singlet state, while the additional features appearing at 300 K are assigned to the triplet state. uni-muenchen.de
The research findings from the temperature-dependent electronic spectra are summarized in the tables below.
Table 1: Assignment of Electronic Absorption Bands for this compound
| Band | State | Wavelength (nm) | Assignment |
|---|---|---|---|
| (1) | Singlet | ~680 | d-d transition |
| (2) | Singlet | ~450 | Shoulder |
| (3) | Singlet | ~375 | Strong UV band |
| (4) | Triplet | ~550 | Shoulder |
| (5) | Triplet | ~400 | Shoulder |
Table 2: Observed Isosbestic Points in the Electronic Spectra of this compound
| Isosbestic Point | Wavelength (nm) |
|---|---|
| 1 | ~340 |
| 2 | ~420 |
| 3 | ~520 |
| 4 | ~710 |
The weak visible band (Band 1) and the strong UV band (Band 3) of the singlet state are proposed to arise from configuration interactions between the σ–σ* transitions of the Cu–O bonds. uni-muenchen.de The absorption intensity observed for these bands is significantly greater than what would be expected for pure d–d transitions, necessitating an alternative interpretation. uni-muenchen.de The shoulders in the spectrum at 300 K (Bands 4 and 5) are attributed to the electronic transitions originating from the thermally populated triplet state. uni-muenchen.de This detailed analysis of the temperature-dependent electronic spectra provides a more complete understanding of the electronic structure of the copper(II) acetate dimer.
Future Research Directions and Emerging Applications
Development of Novel Synthetic Routes with Enhanced Green Chemistry Metrics
Traditional methods for synthesizing cupric acetate (B1210297) monohydrate often involve the use of strong acids and generate significant waste. Emerging research is focused on developing greener synthetic alternatives that minimize environmental impact and utilize sustainable resources.
One promising approach involves the utilization of industrial waste streams as a source of copper. A patented method describes the preparation of copper(II) acetate monohydrate by reacting spent etching solutions from printed circuit board manufacturing with a source of acetate, such as acetic acid or its salts. google.com This process not only provides a valuable product from a hazardous waste material but also reduces the need for virgin copper resources. The reaction parameters, such as pH and the molar ratio of copper to acetate, are optimized to ensure high purity and yield of the final product. google.com
Mechanochemistry, which involves chemical transformations induced by mechanical force, offers another solvent-free and energy-efficient route. The synthesis of metal-organic frameworks (MOFs), for instance, has been achieved by ball-milling metal acetates, including copper(II) acetate, with organic linkers. wikipedia.org This method can produce crystalline MOFs in high yields without the need for bulk solvents. wikipedia.org
Furthermore, research into alternative reaction media, such as supercritical carbon dioxide, is being explored to replace conventional organic solvents. researchgate.net These green solvents offer advantages in terms of reduced toxicity, simplified product separation, and catalyst recycling. The development of synthetic protocols using common and less hazardous reagents, like generating copper acetate from copper metal using vinegar (acetic acid) and hydrogen peroxide, also contributes to greener chemical practices. instructables.comyoutube.com
Table 1: Comparison of Synthetic Routes for Cupric Acetate Monohydrate
| Method | Starting Materials | Solvents | Key Advantages |
| Conventional | Basic copper carbonate, Acetic acid | Water | Established method |
| From Industrial Waste | Spent copper etching solution, Acetic acid/Acetates | Water | Utilizes waste, reduces resource consumption google.com |
| Mechanochemical | Copper(II) acetate, Organic linkers | Solvent-free | High yield, energy efficient, no bulk solvents wikipedia.org |
| Alternative Solvents | Copper source, Acetic acid | Supercritical CO2 | Reduced toxicity, easy separation researchgate.net |
| Simplified Reagents | Copper metal, Vinegar, Hydrogen peroxide | Water | Uses common, less hazardous materials instructables.comyoutube.com |
Exploration of New Catalytic Transformations
Cupric acetate is a well-established catalyst in organic synthesis, and ongoing research continues to uncover new and efficient catalytic transformations. A significant area of focus is the copper-catalyzed functionalization of C-H bonds, which offers a more atom-economical approach to creating complex molecules compared to traditional cross-coupling reactions that require pre-functionalized starting materials. rsc.org
Recent advancements have demonstrated the use of copper(II) acetate in the C-H sulfonylation of benzylamines, employing a transient directing group to achieve high selectivity. chemrxiv.org This method showcases the potential for copper catalysts to perform intricate transformations that were previously dominated by more expensive precious metals. chemrxiv.org
Copper(II) acetate also plays a crucial role in various cross-coupling reactions. It has been successfully used to mediate the coupling of phenylboronic acids with aryloximes and alkanethiols, providing efficient routes to O-aryloximes and aryl alkyl sulfides, respectively. tandfonline.comresearchgate.net These reactions often proceed under mild conditions and tolerate a wide range of functional groups. researchgate.net Furthermore, copper(II) acetate has been found to be an effective catalyst for the multicomponent synthesis of complex heterocyclic compounds, such as multi-substituted pyrimidines and indolizines. rsc.orgresearchgate.net These one-pot reactions are highly efficient, combining multiple synthetic steps into a single operation and thereby reducing waste and saving time. rsc.org
The versatility of cupric acetate as a catalyst is further highlighted by its application in "click chemistry," specifically the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, which is a powerful tool for creating complex molecular architectures. ceramic-glazes.com
Table 2: Selected Catalytic Applications of this compound
| Reaction Type | Substrates | Product | Reference |
| C-H Functionalization | Benzylamines, Sulfinate salts | Sulfonylated benzylamines | chemrxiv.org |
| Cross-Coupling | Phenylboronic acids, Aryloximes | O-Aryloximes | tandfonline.com |
| Cross-Coupling | Arylboronic acids, Alkanethiols | Aryl alkyl sulfides | researchgate.net |
| Multicomponent Synthesis | Primary alcohols, Secondary alcohols, Amidines | Multi-substituted pyrimidines | rsc.org |
| Multicomponent Synthesis | Pyridinium ylides, Electron deficient alkenes | Multi-substituted indolizines | researchgate.net |
Advanced Materials Science Applications Based on this compound Precursors
This compound serves as a versatile precursor for the synthesis of a variety of advanced materials with tailored properties and applications. Its utility in this field stems from its ability to controllably decompose and react to form a range of copper-containing nanostructures.
A prominent application is in the synthesis of Metal-Organic Frameworks (MOFs) . MOFs are highly porous materials with potential applications in gas storage, separation, and catalysis. Cupric acetate is a common source of copper(II) ions for the construction of MOFs, such as HKUST-1 (also known as MOF-199). researchgate.net The synthesis can be carried out under solvothermal conditions or through more sustainable methods like microwave-assisted ball milling. researchgate.netrsc.org The choice of copper salt precursor, including cupric acetate, has been shown to significantly influence the morphology and physicochemical properties of the resulting MOFs. researchgate.net
Cupric acetate is also widely used as a precursor for the synthesis of copper oxide nanoparticles (CuO and Cu2O) . These nanoparticles have garnered significant interest for their applications in catalysis, sensors, and energy storage. dergipark.org.trresearchgate.net Thermal decomposition of this compound is a straightforward method to produce high-purity CuO nanoparticles with a monoclinic crystal structure and spherical shape. dergipark.org.tr By employing different synthesis methodologies, such as solvothermal, microwave-assisted, or borohydride (B1222165) reduction methods using a copper(II) acetate bipyridine complex, various phases of copper and copper oxide nanoparticles can be selectively synthesized. scispace.comresearchgate.net
The development of copper-based nanomaterials for energy storage applications, such as in lithium-ion batteries and supercapacitors, is an active area of research where cupric acetate-derived materials are being explored. researchgate.net
Table 3: Advanced Materials Synthesized from this compound
| Material | Synthesis Method | Key Properties | Potential Applications | Reference |
| Metal-Organic Frameworks (MOFs) | Solvothermal, Microwave-assisted ball milling | High porosity, large surface area | Gas storage, separation, catalysis | researchgate.netrsc.org |
| Copper Oxide Nanoparticles (CuO, Cu2O) | Thermal decomposition, Solvothermal, Microwave-assisted | Controlled size and morphology, semiconducting | Catalysis, sensors, energy storage | dergipark.org.trscispace.com |
Deeper Understanding of Biological Mechanisms and Therapeutic Potentials
The biological activity of copper compounds, including cupric acetate, is an area of intense investigation, with a focus on elucidating their mechanisms of action and exploring their therapeutic potential.
Antimicrobial Activity: Copper has long been recognized for its antimicrobial properties. Copper(II) acetate has demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria, including antibiotic-resistant strains isolated from chronic wound infections. nih.gov The proposed mechanisms of antimicrobial action are multifaceted and include the generation of reactive oxygen species (ROS) through Fenton-like reactions, which leads to oxidative damage to lipids, proteins, and DNA. mdpi.comnih.gov The release of copper ions can also disrupt cell membranes and inactivate essential enzymes, leading to cell death. mdpi.comnih.gov Copper(II) complexes have also shown promising antibiofilm activity, which is particularly relevant for treating persistent infections. researchgate.net
Anticancer Potential: There is growing interest in the use of copper compounds as anticancer agents, driven by the observation that cancer cells often have a higher demand for copper than normal cells. nih.govrsc.org This creates a therapeutic window where copper levels can be manipulated to selectively kill cancer cells. Copper and its complexes can induce cancer cell death through various mechanisms, including the induction of apoptosis and autophagy, often mediated by the generation of ROS. mdpi.comnih.gov Copper chelators are being investigated to deplete copper in tumor tissues, thereby inhibiting tumor growth and angiogenesis. frontiersin.org Conversely, copper ionophores that increase intracellular copper levels are also being explored to induce cytotoxicity in cancer cells. rsc.org A recently proposed form of copper-dependent cell death, termed "cuproptosis," involves the aggregation of lipoylated proteins and the loss of iron-sulfur cluster proteins, presenting a novel target for cancer therapy. nih.gov
Enzyme Inhibition: The interaction of copper ions with enzymes is a key aspect of their biological effects. Studies have shown that copper can inhibit the activity of various digestive enzymes, such as proteases, esterases, and lipases. nih.gov The mechanism of inhibition is thought to involve the binding of copper ions to sulfhydryl groups or other active sites on the enzyme, which alters its conformation and reduces its catalytic activity. researchgate.net This enzyme-inhibiting property could have implications for both the toxicological effects of copper and its potential therapeutic applications. nih.govresearchgate.net
Table 4: Biological Activities and Proposed Mechanisms of Cupric Acetate
| Biological Activity | Proposed Mechanism(s) | Key Findings | Reference(s) |
| Antimicrobial | Generation of ROS, membrane disruption, enzyme inactivation | Effective against antibiotic-resistant bacteria and biofilms | nih.govmdpi.comnih.govresearchgate.net |
| Anticancer | Induction of apoptosis and autophagy via ROS, cuproptosis | Selective cytotoxicity towards cancer cells | nih.govrsc.orgmdpi.comnih.gov |
| Enzyme Inhibition | Binding to active sites, conformational changes | Inhibition of digestive enzymes | nih.govresearchgate.net |
Q & A
Q. What are the established methods for synthesizing cupric acetate monohydrate in the laboratory, and how can reaction conditions be optimized for high yield?
this compound is typically synthesized via the reaction of copper(II) oxide or basic copper carbonate with glacial acetic acid under controlled conditions. A methodological approach involves:
- Dissolving copper(II) oxide in a 10% excess of acetic acid at 60–80°C with continuous stirring .
- Filtering the solution to remove unreacted solids, followed by slow evaporation at room temperature to crystallize the monohydrate form .
- Yield optimization: Adjusting the molar ratio of reactants (1:2 CuO:CH₃COOH), maintaining pH ~5–6, and using recrystallization from aqueous acetic acid to enhance purity . Note: Anhydrous cupric acetate can be obtained by dehydrating the monohydrate at 240°C, but this may lead to partial decomposition .
Q. How should researchers characterize the purity and structural integrity of this compound?
Key analytical techniques include:
- Iodometric titration to determine assay purity (99.0–102.0% for ACS-grade material) by quantifying free Cu²⁺ ions .
- X-ray diffraction (XRD) to confirm crystal structure, comparing results to reference data (e.g., monoclinic system, space group P2₁/c) .
- Thermogravimetric analysis (TGA) to verify hydration state: The monohydrate loses H₂O at ~115°C, with a mass loss of ~9% .
- FT-IR spectroscopy to identify acetate ligands (v(C=O) at 1580–1650 cm⁻¹) and water of crystallization (broad O–H stretch at 3200–3500 cm⁻¹) .
Advanced Research Questions
Q. What experimental strategies are recommended for investigating the catalytic mechanisms of this compound in organic synthesis?
this compound acts as a catalyst in cross-coupling and oxidation reactions. To study its mechanisms:
- Kinetic profiling : Monitor reaction rates under varying conditions (e.g., catalyst loading, temperature) using techniques like UV-Vis spectroscopy to track intermediate formation .
- Electron paramagnetic resonance (EPR) : Detect Cu²⁺ coordination changes during catalysis. For example, EPR signals at g ≈ 2.05–2.34 indicate distorted octahedral geometry in active species .
- Control experiments : Compare reactivity with anhydrous Cu(OAc)₂ to assess the role of water in stabilizing transition states .
- Computational modeling : Use DFT calculations to map reaction pathways, such as acetate ligand participation in electron transfer .
Q. How can researchers resolve discrepancies in reported physicochemical properties (e.g., solubility, thermal stability) of this compound?
Discrepancies often arise from differences in hydration states, impurities, or measurement protocols. A systematic approach includes:
- Solubility validation : Prepare saturated solutions in H₂O, ethanol, or acetic acid at 25°C, and quantify dissolved Cu²⁺ via atomic absorption spectroscopy (AAS). Reported solubilities range from 7.2 g/100 mL (water) to 0.5 g/100 mL (ethanol) .
- Thermal stability analysis : Use differential scanning calorimetry (DSC) to detect decomposition events (e.g., endothermic peak at 240°C for anhydrous Cu(OAc)₂) .
- Purity verification : Cross-check assays (e.g., iodometric vs. ICP-MS) and reference certified materials (e.g., ACS-grade with 98–102% purity) .
Q. What methodologies are effective for studying the role of this compound in autocatalytic reactions?
Autocatalytic behavior, as observed in hydrogenation reactions, requires:
- In situ monitoring : Use gas chromatography (GC) or pressure sensors to track H₂ uptake during Cu²⁺ → Cu⁺ reduction .
- Seeding experiments : Introduce pre-formed Cu⁺ species to bypass induction periods and validate autocatalytic kinetics .
- Spectroscopic probes : Raman spectroscopy to detect intermediate Cu–O–Cu dimeric structures, which are critical for electron transfer .
Data Contradiction Analysis
Q. How should researchers address conflicting reports on the coordination geometry of this compound?
Structural studies report variations in Cu²⁺ coordination (e.g., square planar vs. distorted octahedral). To resolve these:
- Single-crystal XRD : Compare bond lengths and angles to reference structures (e.g., Cu–O bonds ≈ 1.97 Å in dimeric units) .
- Magnetic susceptibility measurements : Confirm antiferromagnetic coupling in dinuclear Cu²⁺ complexes (θ ≈ −200 K) .
- EPR anisotropy analysis : Assess g-tensor values (e.g., gₓ = 2.052, gᵧ = 2.082, gz = 2.344) to distinguish monomeric vs. dimeric species .
Methodological Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
